
1-Methyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-9H-xanthene is a derivative of xanthene, a tricyclic aromatic compound Xanthene derivatives are known for their diverse biological activities and are used in various fields, including medicine and industry
Preparation Methods
The synthesis of 1-Methyl-9H-xanthene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of xanthene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Ullmann ether coupling reaction, where a phenol derivative is coupled with a halogenated xanthene compound in the presence of a copper catalyst .
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the classical Grover, Shah, and Shah reaction can be modified with microwave heating to produce xanthene derivatives more efficiently .
Chemical Reactions Analysis
1-Methyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydroxanthene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthene core.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methyl-9H-xanthene has a wide range of scientific research applications:
Biology: Its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-9H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
1-Methyl-9H-xanthene can be compared with other xanthene derivatives such as:
9H-xanthen-9-one: Known for its use in fluorescent dyes and as a precursor for other xanthene derivatives.
α-Mangostin: A natural xanthone with potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Another natural xanthone with similar biological activities to α-Mangostin.
The uniqueness of this compound lies in its specific methyl substitution, which can influence its reactivity and biological activity compared to other xanthene derivatives.
Properties
CAS No. |
77680-69-4 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-8H,9H2,1H3 |
InChI Key |
WWIKWOJUJQCHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=CC=CC=C3OC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


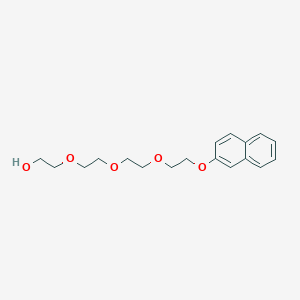
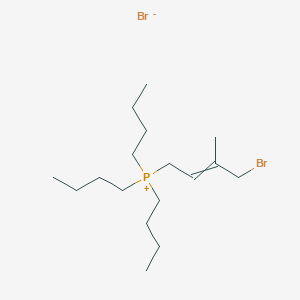
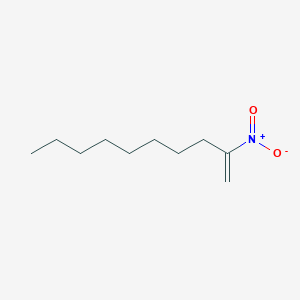

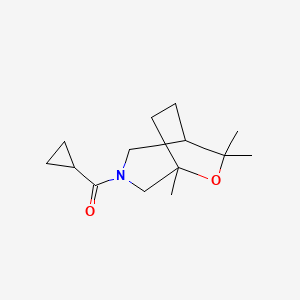
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
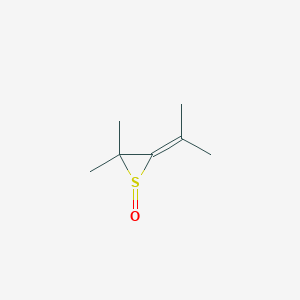

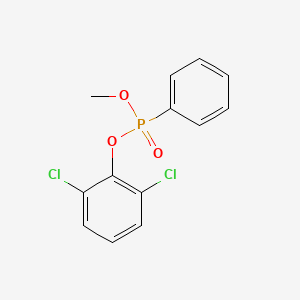


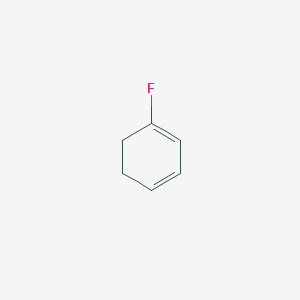
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

